molecular formula C19H23NO2 B5699131 2-(2,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide CAS No. 315712-86-8

2-(2,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide

Cat. No.: B5699131
CAS No.: 315712-86-8
M. Wt: 297.4 g/mol
InChI Key: RLGHBQKASMOZOA-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide is an organic compound with a complex structure, featuring both phenoxy and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide typically involves the reaction of 2,5-dimethylphenol with 2-isopropylaniline in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dimethylphenoxy)acetamide
  • N-(2-isopropylphenyl)acetamide
  • 2-(2,5-dimethylphenoxy)-N-phenylacetamide

Uniqueness

2-(2,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide is unique due to the presence of both the 2,5-dimethylphenoxy and 2-isopropylphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-13(2)16-7-5-6-8-17(16)20-19(21)12-22-18-11-14(3)9-10-15(18)4/h5-11,13H,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGHBQKASMOZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315712-86-8
Record name 2-(2,5-DIMETHYLPHENOXY)-N-(2-ISOPROPYLPHENYL)ACETAMIDE
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